molecular formula C17H14F3N5O B2839358 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448057-07-5

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Número de catálogo: B2839358
Número CAS: 1448057-07-5
Peso molecular: 361.328
Clave InChI: XBSKKERIRMXYNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring:

  • A 2-(trifluoromethyl)benzamide core, which enhances metabolic stability and lipophilicity.
  • An ethyl linker connecting the benzamide to a 1H-imidazole ring.
  • A pyrimidin-2-yl substituent on the imidazole, contributing to π-π stacking and hydrogen-bonding interactions.

Propiedades

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKKERIRMXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Functional Group Analysis

  • Trifluoromethyl (CF₃): Present in the target compound and Ponatinib derivatives, CF₃ improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3d) .
  • Pyrimidine vs. Benzimidazole: The target’s pyrimidine moiety may offer stronger hydrogen-bonding interactions than benzimidazole-based compounds (), which rely on intercalation .

Binding Affinity and Docking Studies

  • highlights docking studies where imidazole-triazole analogs (e.g., 9c) bind to active sites via π-π interactions. The target compound’s pyrimidine may similarly engage with kinase ATP pockets .
  • identifies Compound 129 as a SARS-CoV-2 inhibitor, suggesting the target’s imidazole-pyrimidine scaffold could be repurposed for antiviral applications .

Solubility and Pharmacokinetics

  • The trifluoromethyl group in the target compound likely improves lipophilicity compared to ureido-substituted analogs (e.g., 3d) but may reduce aqueous solubility relative to amine-containing derivatives () .
  • demonstrates that trifluoromethylbenzamide derivatives (e.g., Step C) are synthesized efficiently via acetylation, supporting scalable production of the target compound .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Catalyst Use : Palladium catalysts improve coupling efficiency in heterocycle synthesis .
  • Yield Monitoring : Analytical techniques like HPLC (>95% purity threshold) ensure reproducibility .

Advanced: How can researchers resolve discrepancies in reported biological activities of similar benzamide derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for CYP24A1 inhibition studies) and control concentrations (e.g., 1–10 µM) .
  • Structural Comparisons : Analyze substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding using X-ray crystallography or docking studies .
  • Data Normalization : Report activity as IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP24A1) .

Basic: What analytical techniques are essential for confirming molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the imidazole-pyrimidine core and benzamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and detects byproducts .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for pharmacokinetic optimization?

Methodological Answer:

  • Substituent Variation : Replace the trifluoromethyl group with halogens or electron-withdrawing groups to modulate lipophilicity and metabolic stability .
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier orbitals to predict reactivity and binding .
  • In Vitro ADME Profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to refine bioavailability .

Basic: How can solubility and stability challenges during in vitro assays be mitigated?

Methodological Answer:

  • Solvent Systems : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Surfactant Addition : Polysorbate-80 (0.01%) enhances aqueous solubility .
  • Stability Studies : Monitor compound integrity via LC-MS under assay conditions (pH 7.4, 37°C) for 24 hours .

Advanced: What computational methods predict binding affinity with targets like CYP24A1?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions between the benzamide’s trifluoromethyl group and hydrophobic enzyme pockets .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify key residue interactions (e.g., His190 in CYP24A1) .
  • Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG) to rank derivatives .

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